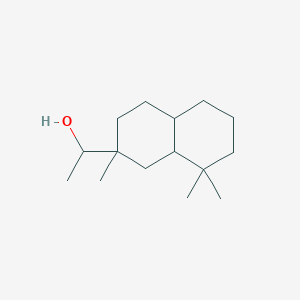
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C15H26O. It is a type of alcohol derived from a decahydronaphthalene structure, which is a saturated bicyclic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol typically involves several steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between myrcene and 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate.
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties.
Other Alcohols: Compared to primary, secondary, and tertiary alcohols, this compound has unique structural features that influence its reactivity and applications.
Propriétés
Numéro CAS |
92857-05-1 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
1-(2,8,8-trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C15H28O/c1-11(16)15(4)9-7-12-6-5-8-14(2,3)13(12)10-15/h11-13,16H,5-10H2,1-4H3 |
Clé InChI |
BFLACHRUDBJGMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CCC2CCCC(C2C1)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


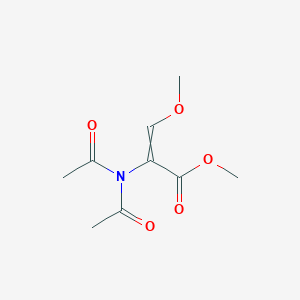
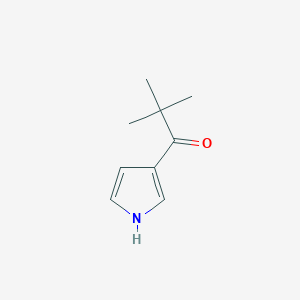
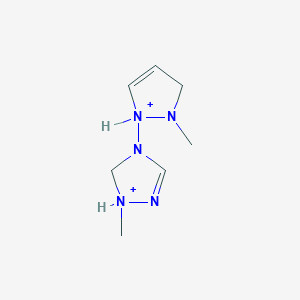
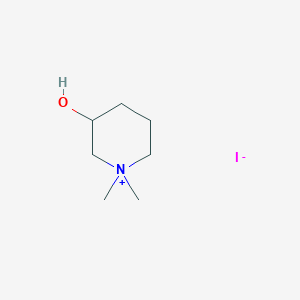


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
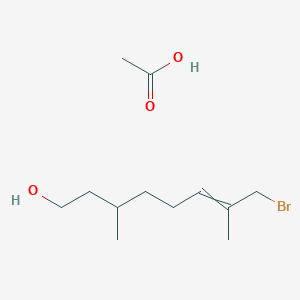
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
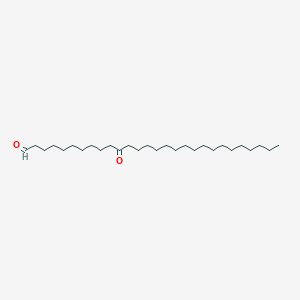
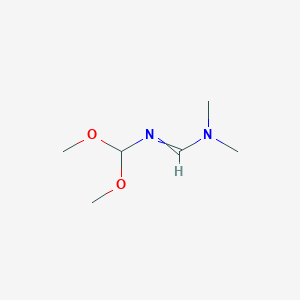
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
